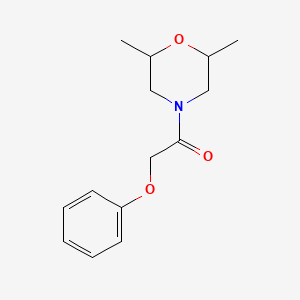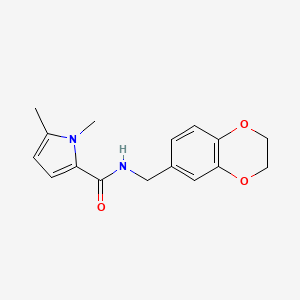
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide, also known as MQC, is a synthetic compound that belongs to the family of quinoline-based molecules. MQC has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment.
作用機序
The exact mechanism of action of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide is not fully understood. However, studies have suggested that 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide inhibits the activity of several enzymes and signaling pathways that are involved in cancer cell growth and survival. For example, 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has also been reported to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide can induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for initiating the process of programmed cell death. 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of MMPs, which are enzymes that degrade extracellular matrix and promote cancer cell invasion and metastasis. In addition, 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has been reported to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
実験室実験の利点と制限
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using standard organic synthesis techniques. 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has also been shown to be stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, there are also some limitations to using 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide in lab experiments. For example, the exact mechanism of action of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, the potential toxicity of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide in vivo has not been fully evaluated, which limits its use in animal studies.
将来の方向性
There are several future directions for research on 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide. One direction is to further investigate the mechanism of action of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide and its specific targets in cancer cells. This could lead to the development of more targeted therapies that specifically inhibit the activity of these targets. Another direction is to evaluate the potential toxicity of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide in vivo and its pharmacokinetic properties, which could provide valuable information for the development of clinical trials. Finally, future studies could focus on the development of novel analogs of 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide with improved activity and selectivity for cancer cells.
合成法
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide can be synthesized by reacting 2-amino-3-cyano-4-(4-methoxyphenyl)quinoline with 3-aminobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using column chromatography.
科学的研究の応用
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has shown potential as a therapeutic agent for cancer treatment. Several studies have reported that 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide has been reported to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-quinolin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c1-31-20-12-10-17(11-13-20)25-15-22(21-7-3-5-9-24(21)29-25)26(30)28-19-14-18-6-2-4-8-23(18)27-16-19/h2-16H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSFNYPFPSENAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-N-(quinolin-3-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)

![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)
